Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 278.4 g/mol. This compound is classified under the category of oxiranes, which are cyclic ethers known for their reactivity due to the strained three-membered ring structure. The compound's IUPAC name reflects its intricate structure, which includes an oxirane ring and various substituents that contribute to its unique chemical properties.
The synthesis of Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate can be approached through several synthetic routes, often involving multi-step reactions to build the complex structure. One common method involves:
The specific conditions for these reactions, including temperature, pressure, and catalysts, play a critical role in determining the yield and purity of the final product. Reactions are often monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation.
The molecular structure of Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate features a cyclohexene ring bonded to an oxirane moiety and an ethoxy carbonyl group. The structural complexity is highlighted by:
The compound's canonical SMILES representation is CCOC(=O)C1C(O1)C2CCC(=CC2)CCC=C(C)C
, and its InChI Key is PVRRNOXJDZFUFX-UHFFFAOYSA-N
. These notations are essential for computational modeling and database searches.
Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate involves several pathways depending on the type of reaction:
Data from kinetic studies may provide insights into reaction rates and mechanisms, which are critical for optimizing synthetic routes.
Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate is expected to exhibit properties typical of organic compounds, including:
Key chemical properties include:
Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate has potential applications in various scientific fields:
CAS No.: 2873-38-3
CAS No.:
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 491589-22-1
CAS No.: 173449-96-2